molecular formula C16H10Cl2N4S2 B2553538 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955965-57-8

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2553538
CAS No.: 955965-57-8
M. Wt: 393.3
InChI Key: ZIGIMICLZAQPOQ-UHFFFAOYSA-N
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Description

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-thienyl hydrazine to form the thiazole ring. This intermediate is then reacted with appropriate reagents to form the final pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine can be compared with other thiazole derivatives such as:

  • 4-[1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether
  • 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₁Cl₂N₃OS
Molecular Weight 364.25 g/mol
CAS Number 5695-15-8
Density 1.506 g/cm³
LogP 5.847

These properties suggest a relatively high lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines. This mechanism is particularly relevant in neurodegenerative diseases such as Parkinson's disease (PD), where inflammation plays a critical role in disease progression .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, in vitro studies have shown that these compounds can inhibit nitric oxide (NO) production in activated microglial cells and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Neuroprotective Effects

In vivo studies have indicated that similar compounds can protect dopaminergic neurons from neurotoxic damage induced by MPTP, a neurotoxin used to model PD in mice. Treatment with these compounds has been shown to improve behavioral outcomes and reduce markers of inflammation in the brain .

Case Studies

  • Neuroprotection in Parkinson's Disease Models
    • A study involving MPTP-intoxicated mice demonstrated that administration of the compound significantly reduced neuroinflammation and protected against dopaminergic neuron loss. Behavioral assessments indicated improvements in motor functions, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Inhibition of Pro-inflammatory Cytokines
    • In vitro experiments using BV2 microglial cells revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role for the compound in managing inflammatory responses associated with neurodegeneration .

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4S2/c17-9-3-4-10(12(18)6-9)13-8-24-16(21-13)22-15(19)11(7-20-22)14-2-1-5-23-14/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIMICLZAQPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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